Hypaconine

Description

Discovery and Initial Characterization

Hypaconine was first isolated from the lateral roots of Aconitum carmichaeli in 2012 through bioassay-guided fractionation of an n-butanol extract. This discovery represented a significant advancement in the understanding of alkaloid composition within this medicinally important species. The isolation process employed systematic fractionation techniques that led to the identification of five cardioactive carbon-19 diterpenoid alkaloids, with this compound being reported from this species for the first time.

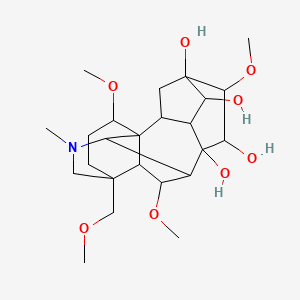

The structural characterization of this compound revealed its classification as a diterpene alkaloid with the specific chemical name 1α,6α,16β-trimethoxy-4-(methoxymethyl)-20-methylaconitane-8,13,14α,15α-tetrol. The compound possesses a bridged polycyclic structure characteristic of the aconitane skeleton, featuring multiple hydroxyl and methoxy functional groups that contribute to its unique chemical properties. The discovery team utilized advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate the complete three-dimensional structure of this complex alkaloid.

Initial pharmacological screening demonstrated that this compound exhibited strong cardiac activity when tested on isolated perfused bullfrog heart preparations. This biological activity, combined with its structural novelty, established this compound as a compound of significant interest for both natural product chemists and pharmacologists. The compound showed the strongest cardiac actions alongside mesaconine and beiwutinine, indicating its potential importance in the traditional medicinal applications of Aconitum carmichaeli.

Taxonomic Distribution and Botanical Sources

This compound has been identified as a natural constituent of plants belonging to the genera Aconitum and Delphinium, both members of the Ranunculaceae family. The primary source of this compound remains Aconitum carmichaeli, specifically from the lateral roots known in traditional Chinese medicine as "Fu Zi". This species is endemic to the Jiangyou district in Sichuan Province of China, though cultivation has expanded to include Hanzhong in Shanxi Province and Lijiang in Yunnan Province.

The distribution of this compound within the Aconitum genus appears to be species-specific, with its initial isolation from Aconitum carmichaeli representing the first report of this compound from this particular species. While other Aconitum species contain related carbon-19 diterpenoid alkaloids, the specific occurrence of this compound had not been previously documented in Aconitum carmichaeli prior to the 2012 study.

Within Delphinium species, this compound has been reported as a constituent, though detailed studies of its distribution across different Delphinium taxa remain limited. The presence of this compound in both Aconitum and Delphinium species reflects the close phylogenetic relationship between these genera and their shared biosynthetic pathways for carbon-19 diterpenoid alkaloid production.

The botanical significance of this compound extends beyond its mere presence in these species to encompass its role in plant secondary metabolism. The compound likely serves defensive functions within the plant, contributing to the overall toxicity profile that protects these species from herbivory and pathogen attack.

Historical Significance in Alkaloid Chemistry

The discovery of this compound must be placed within the broader historical context of alkaloid chemistry, which began in earnest during the early nineteenth century. The field of alkaloid chemistry traces its origins to the work of French apothecary Derosne, who isolated narcotine in 1803, followed by Sertürner's isolation of morphine between 1806 and 1816. The subsequent discoveries by Pelletier and Caventou established the foundation for systematic alkaloid research, with compounds such as strychnine, quinine, and caffeine being isolated in the 1810s and 1820s.

The historical development of diterpenoid alkaloid chemistry specifically represents a more recent chapter in this scientific narrative. The structural complexity of these compounds meant that their complete characterization awaited the development of sophisticated analytical techniques in the twentieth century. The discovery of this compound in 2012 represents a continuation of this tradition, utilizing modern spectroscopic and chromatographic methods that were unavailable to earlier generations of natural product chemists.

The significance of this compound within alkaloid chemistry extends beyond its structural novelty to encompass its contribution to our understanding of the carbon-19 diterpenoid alkaloid family. This family represents one of the most structurally complex groups of alkaloids found in nature, with biosynthetic pathways that involve multiple rearrangement reactions and cyclization processes. The characterization of this compound has provided additional insights into these biosynthetic mechanisms and has expanded the known structural diversity within this important alkaloid class.

The traditional medicinal use of Aconitum carmichaeli spans more than two thousand years in Chinese, Japanese, and Korean medicine systems. This extensive historical use provided the ethnobotanical foundation that guided modern researchers toward the systematic investigation of this species' chemical constituents, ultimately leading to the discovery of this compound.

Evolution of Research on Carbon-19 Diterpenoid Alkaloids

The research on carbon-19 diterpenoid alkaloids has undergone significant evolution over the past several decades, culminating in comprehensive reviews that encompass over thirty years of scientific investigation. This body of research has systematically addressed multiple aspects of these compounds, including their classification and distribution, biosynthetic pathways, taxonomic significance, spectral properties, and pharmacological activities.

The classification system for carbon-19 diterpenoid alkaloids has evolved to encompass multiple structural subtypes, with this compound representing the aconitine-type alkaloids. This classification system reflects the structural diversity within the carbon-19 diterpenoid alkaloid family and provides a framework for understanding the relationships between different compounds within this group.

Biosynthetic research has revealed that carbon-19 diterpenoid alkaloids arise through the ent-atisane cyclase pathway. The biosynthetic sequence involves the initial formation of a denudatine framework containing a bicyclo[2.2.2]octane ring system, which subsequently undergoes skeletal rearrangement to produce the characteristic [3.2.1] ring system found in compounds like this compound. These cationic rearrangements have been studied extensively and have informed synthetic chemistry approaches to these complex molecules.

The taxonomic significance of carbon-19 diterpenoid alkaloids has been recognized in phytochemical studies of Chinese Aconitum species. The alkaloid profiles of different species provide valuable chemotaxonomic markers that can be used to establish evolutionary relationships and to authenticate plant materials used in traditional medicine.

Spectral characterization methods have played a crucial role in the advancement of carbon-19 diterpenoid alkaloid research. Modern techniques including two-dimensional nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and X-ray crystallographic analysis have enabled the complete structural elucidation of complex alkaloids like this compound. These analytical capabilities represent a significant advancement over the chemical degradation methods that were employed in earlier alkaloid research.

The pharmacological investigation of carbon-19 diterpenoid alkaloids has revealed diverse biological activities, with particular emphasis on cardiovascular effects. The discovery of this compound's cardiac activity has contributed to this growing body of pharmacological knowledge and has provided additional evidence for the therapeutic potential of compounds within this alkaloid class.

Contemporary research on carbon-19 diterpenoid alkaloids continues to evolve, with modern studies incorporating advanced techniques such as metabolomics and systems pharmacology. These approaches allow for the comprehensive characterization of alkaloid metabolism and provide insights into the complex mechanisms underlying their biological effects. The identification of this compound in various biological systems through these modern analytical approaches demonstrates the continued relevance of natural product discovery in the current scientific landscape.

Properties

IUPAC Name |

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTYHFZQSAKNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aqueous Decoction and Ethanol Precipitation

The lateral roots of Aconitum carmichaelii are processed into Fuzi slices, which undergo boiling in water (1:1.875 w/v) for two 1-hour cycles to extract alkaloids. The combined decoction is treated with 75% ethanol to precipitate polysaccharides and proteins, followed by vacuum filtration and rotary evaporation. This yields a crude extract containing hypaconine at 74.78 µg/mL, alongside mesaconine (428.8 µg/mL) and fuziline (954.8 µg/mL). this compound’s concentration correlates with the plant’s geographical origin and processing methods, as prolonged heating reduces diester-diterpene alkaloid content while increasing monoester forms like this compound.

Hydrolysis of Parent Alkaloids

This compound occurs naturally as a hydrolysis product of hypaconitine, a toxic diester-diterpene alkaloid. Controlled alkaline hydrolysis using sodium hydroxide (0.5–1.0 M) in methanol at 50–60°C for 2–4 hours selectively cleaves the C8 acetyl group while preserving the C14 benzoyl moiety. This method achieves a this compound yield of 68–72%, though incomplete hydrolysis may leave residual hypaconitine, necessitating rigorous purification via column chromatography.

Semi-Synthetic Preparation Routes

Nitrogen Oxidation-Reduction Pathway

A semi-synthetic route starts with mesaconitine, which undergoes sequential modifications:

-

Hydrolysis : Mesaconitine (9) is treated with NaOH/MeOH (1:5 v/v) at 25°C for 12 hours to yield mesaconine (11).

-

N-Demethylation : Mesaconine undergoes oxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by reduction with sodium borohydride to produce deethylaconine (6).

-

Selective Methylation : Reaction with methyl iodide in the presence of potassium carbonate yields this compound (10) with 54% overall yield.

Table 1: Reaction Conditions for this compound Synthesis

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | NaOH/MeOH | 25°C | 12 | 89 |

| N-Demethylation | mCPBA, NaBH4 | 0–5°C | 6 | 76 |

| Methylation | CH3I, K2CO3 | 40°C | 8 | 92 |

Challenges in Industrial Production

Industrial scaling faces hurdles due to this compound’s conformational instability, with NMR studies identifying ≥10 conformers in solution. This polymorphism complicates crystallization, requiring solvent screening (e.g., methanol/acetone 3:1) to obtain pharmaceutically acceptable polymorphs. Additionally, residual toxicity from intermediates mandates stringent quality control, with LC-MS/MS methods capable of detecting hypaconitine impurities at ≤0.01%.

Analytical Characterization and Stability

LC-MS/MS Quantification

A validated UFLC-MS/MS method separates this compound from structural analogs using a C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid/acetonitrile gradient elution. this compound exhibits a protonated molecular ion at m/z 574.3 → 542.2 (CE: −25 eV), achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL in rat plasma.

Table 2: Stability Profile of this compound Under Storage Conditions

| Condition | Concentration (ng/mL) | RE (%) | RSD (%) |

|---|---|---|---|

| Freeze-thaw (3 cycles) | 3.00 | 14.1 | 8.9 |

| 60.0 | 8.3 | 12.8 | |

| 800 | −8.6 | 9.4 | |

| Room temperature (2 h) | 3.00 | 8.6 | 14.5 |

| 60.0 | 10.5 | 7.6 | |

| 800 | −13.7 | 8.1 |

Pharmacokinetic Behavior

After oral administration of Fuzi extract (0.374 mg/kg this compound), rats showed a C~max~ of 23.86 ± 3.887 µg/L at T~max~ = 2.19 h, with an AUC~0-t~ of 172.2 ± 79.64 ng/mL×h. this compound’s clearance (2.624 ± 1.541 L/h/kg) exceeds that of fuziline (4.399 ± 1.719 L/h/kg), suggesting faster hepatic metabolism.

Industrial Purification Strategies

Chemical Reactions Analysis

Types of Reactions: Hypaconine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying pharmacological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Properties

Hypaconine exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry:

- Cardiovascular Effects : this compound has been shown to influence cardiac function. In isolated guinea pig atria, it demonstrated positive inotropic and chronotropic effects at specific concentrations, indicating its potential as a cardiac stimulant. However, at higher concentrations, it can lead to inhibition of contractions and arrhythmias .

- Analgesic and Anti-inflammatory Effects : Research indicates that this compound possesses analgesic properties, which could be beneficial in treating pain. It has been studied for its anti-inflammatory effects in various models, suggesting a potential role in managing inflammatory conditions .

- Neurological Implications : Some studies have explored the neuroprotective effects of this compound, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter release may offer insights into therapeutic avenues for neurodegenerative diseases .

Toxicological Considerations

Despite its potential therapeutic benefits, this compound is also associated with toxicity:

- Toxicity Profile : this compound is classified as a toxic alkaloid. Its consumption can lead to serious adverse effects such as cardiovascular disturbances and gastrointestinal toxicity. The safety profile necessitates careful dosage regulation and monitoring during clinical applications .

- Detoxification Strategies : Research has focused on processing methods for Aconitum species to reduce this compound's toxicity while preserving its beneficial properties. Techniques such as molecular networking have been employed to analyze processed products for their safety and efficacy .

Clinical Applications

This compound's applications extend into traditional medicine and modern pharmacotherapy:

- Traditional Chinese Medicine : In traditional Chinese medicine, this compound is used for its warming properties and is incorporated into various formulations aimed at treating conditions like cold-induced pain and weakness .

- Potential Drug Development : Given its pharmacological profile, this compound is being investigated for development into new therapeutic agents. Its unique mechanism of action presents opportunities for novel drug formulations targeting cardiovascular and inflammatory disorders .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

Mechanism of Action

Hypaconine exerts its effects primarily through its interaction with cardiac cells. It enhances cardiac contractility by modulating calcium ion channels and increasing intracellular calcium levels. This action leads to stronger and more efficient heart contractions . The molecular targets of this compound include various ion channels and receptors involved in cardiac function .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Tmax (h) | 0.5 |

| Cmax (ng/mL) | 3200 ± 450 |

| Half-life (h) | 2.8 ± 0.3 |

| Heart Distribution | 15% of dose |

Table 2: Anti-Tumor Activity of C19-DAs

| Compound | IC50 (A549 cells, μM) |

|---|---|

| This compound | 28.5 ± 1.2 |

| Mesaconine | 35.7 ± 2.1 |

| Aconine | >100 |

Biological Activity

Hypaconine is a C19-diterpenoid alkaloid primarily derived from the Aconitum species, particularly Aconitum carmichaelii, known for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a bicyclic core typical of diterpenoid alkaloids. Its molecular formula is , and it possesses significant pharmacological properties attributed to its interaction with various biological targets.

This compound exerts its biological effects through several mechanisms:

- Ion Channel Modulation : this compound has been shown to influence ion channels, particularly sodium channels, which play a critical role in neuronal excitability and muscle contraction. Studies indicate that this compound can induce flaccid paralysis in animal models by blocking these channels, similar to other aconitine derivatives .

- Anti-inflammatory Effects : Research suggests that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions characterized by excessive inflammation .

- Cardiac Effects : this compound has demonstrated notable effects on cardiac tissues. In isolated bullfrog hearts, this compound was observed to modulate cardiac contractility and rhythm, indicating potential applications in treating heart-related ailments .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Toxicological Studies : A significant body of research has focused on the toxicological profile of this compound. In animal models, this compound's dose-dependent toxicity was documented, revealing that even low concentrations could lead to severe physiological effects, including respiratory failure and death due to its potent neurotoxic properties .

- Therapeutic Potential : In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in models of arthritis, suggesting its potential as a treatment for chronic inflammatory conditions .

- Cardiovascular Research : A systematic review highlighted this compound's effects on cardiac tissues, noting its ability to enhance myocardial contractility while also presenting risks associated with arrhythmias at elevated doses. This duality presents both opportunities and challenges for clinical applications in cardiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.